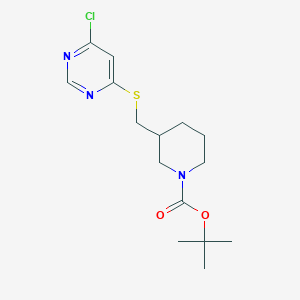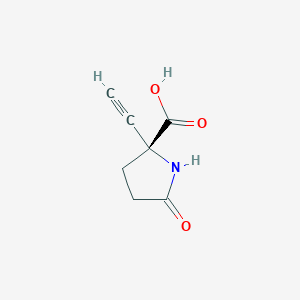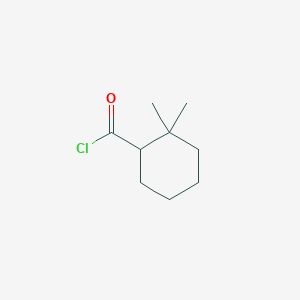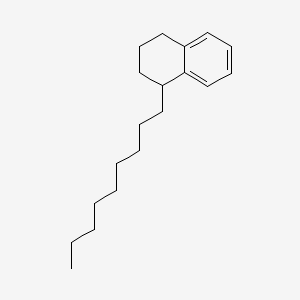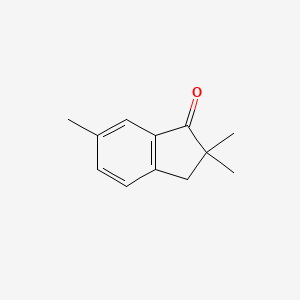
2,2,6-Trimethylindan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2,6-trimethyl-1H-inden-1-one is an organic compound with the molecular formula C12H16O It is a bicyclic ketone, characterized by its unique structure that includes a fused ring system with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2,2,6-trimethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2,6-trimethylcyclohexanone with a suitable dehydrating agent can lead to the formation of the desired compound. Another method involves the hydrogenation of indene derivatives, which can be catalyzed by palladium on carbon or other suitable catalysts .
Industrial Production Methods
Industrial production of 2,3-dihydro-2,2,6-trimethyl-1H-inden-1-one typically involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to convert indene derivatives into the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,2,6-trimethyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2,3-Dihydro-2,2,6-trimethyl-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-2,2,6-trimethyl-1H-inden-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Indane: A related compound with a similar bicyclic structure but lacking the ketone functional group.
2,3-Dihydro-1H-inden-1-one: Another similar compound with a different substitution pattern on the ring system.
1,4,7-Trimethyl-2,3-dihydro-1H-indene: A compound with additional methyl groups on the ring system.
Uniqueness
2,3-Dihydro-2,2,6-trimethyl-1H-inden-1-one is unique due to its specific substitution pattern and the presence of the ketone functional group.
Properties
CAS No. |
57145-24-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,2,6-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-5-9-7-12(2,3)11(13)10(9)6-8/h4-6H,7H2,1-3H3 |
InChI Key |
STDPPKPGKZRLBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C2=O)(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


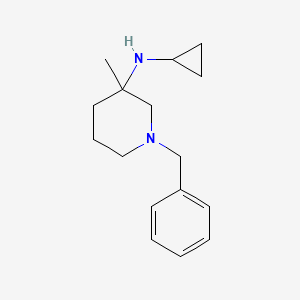
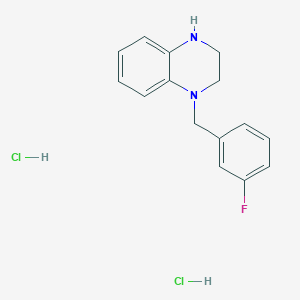

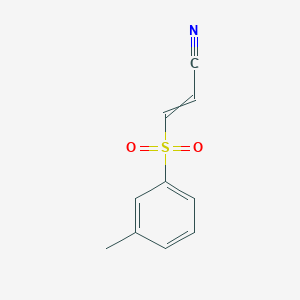
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)

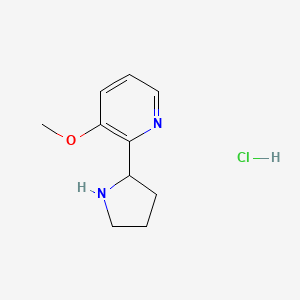
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
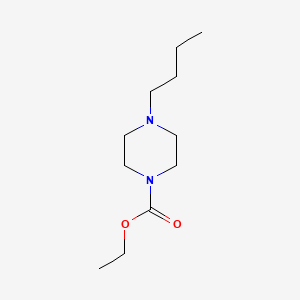
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
